molecular formula C11H18N4 B13422374 6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine

6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine

Cat. No.: B13422374
M. Wt: 206.29 g/mol
InChI Key: YYWHTZQHQXNZLD-UHFFFAOYSA-N
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Description

6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C11H18N4 It is a derivative of pyridine and diazepane, characterized by the presence of a methyl group on the diazepane ring and an amine group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine typically involves the reaction of 4-methyl-1,4-diazepane with 3-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-ylmethanamine
  • 4-Methyl-1,4-diazepan-1-ylpyridine
  • 3-Amino-6-(4-methyl-1,4-diazepan-1-yl)pyridine

Uniqueness

6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine is unique due to the specific positioning of the methyl group on the diazepane ring and the amine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-amine

InChI

InChI=1S/C11H18N4/c1-14-5-2-6-15(8-7-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8,12H2,1H3

InChI Key

YYWHTZQHQXNZLD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=C2)N

Origin of Product

United States

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